2-Ethyl-5-hexyl-3-methylfuran
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Overview
Description
2-Ethyl-5-hexyl-3-methylfuran is a member of the furan family, characterized by a five-membered aromatic ring containing one oxygen atom. This compound is notable for its unique structural configuration, which includes ethyl, hexyl, and methyl substituents at positions 2, 5, and 3, respectively. Furans are known for their diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-5-hexyl-3-methylfuran can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the Paal-Knorr synthesis is a well-known method for preparing substituted furans, where 1,4-dicarbonyl compounds undergo cyclization in the presence of an acid catalyst .
Industrial Production Methods: Industrial production of this compound typically involves the use of advanced catalytic processes. Catalysts such as palladium or gold can facilitate the cyclization of enyne acetates or other suitable precursors to yield the desired furan derivatives . These methods are optimized for high yield and selectivity, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-5-hexyl-3-methylfuran undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding furanones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the furan ring into dihydrofuran or tetrahydrofuran derivatives.
Substitution: Electrophilic substitution reactions can introduce new substituents onto the furan ring, enhancing its chemical diversity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are frequently used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be employed under controlled conditions.
Major Products:
Scientific Research Applications
2-Ethyl-5-hexyl-3-methylfuran has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and polymers.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of flavors, fragrances, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Ethyl-5-hexyl-3-methylfuran involves its interaction with various molecular targets and pathways. In biological systems, it may act as an antioxidant by scavenging free radicals and protecting cells from oxidative damage. Its unique structure allows it to interact with specific enzymes and receptors, modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
- 2-Ethyl-5-methylfuran
- 2-Methyl-5-ethylfuran
- 2,5-Dimethylfuran
Comparison: 2-Ethyl-5-hexyl-3-methylfuran stands out due to its longer hexyl chain, which imparts unique physicochemical properties compared to its shorter-chain analogs.
Properties
CAS No. |
89932-17-2 |
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Molecular Formula |
C13H22O |
Molecular Weight |
194.31 g/mol |
IUPAC Name |
2-ethyl-5-hexyl-3-methylfuran |
InChI |
InChI=1S/C13H22O/c1-4-6-7-8-9-12-10-11(3)13(5-2)14-12/h10H,4-9H2,1-3H3 |
InChI Key |
UREXYCWSYFDHSI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC(=C(O1)CC)C |
Origin of Product |
United States |
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